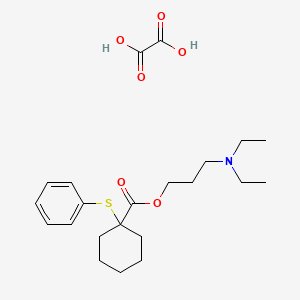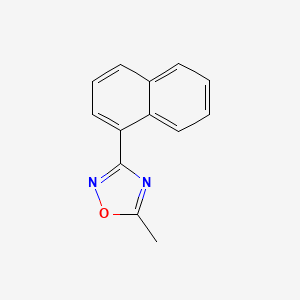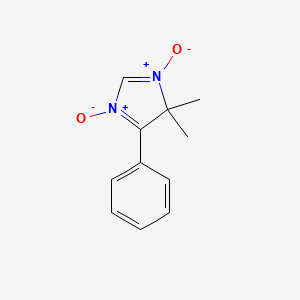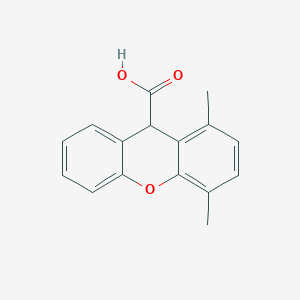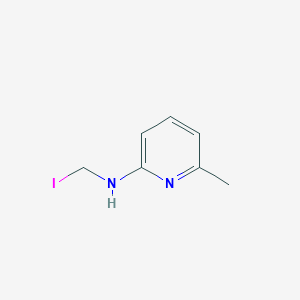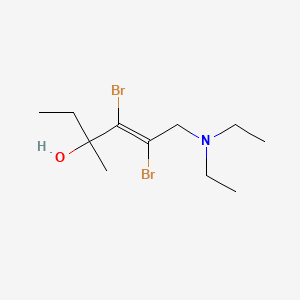
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is an organic compound characterized by the presence of bromine atoms, a diethylamino group, and a hydroxyl group on a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol typically involves the bromination of a suitable precursor, followed by the introduction of the diethylamino group. One common method involves the bromination of 3-methylhex-4-en-3-ol using bromine in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity of bromination. After bromination, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-one.
Reduction: 4,5-Dihydro-6-(diethylamino)-3-methylhex-4-en-3-ol.
Substitution: 4,5-Di(substituted)-6-(diethylamino)-3-methylhex-4-en-3-ol.
Wissenschaftliche Forschungsanwendungen
(E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol exerts its effects depends on its interaction with molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dibromo-6-(methylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(ethylamino)-3-methylhex-4-en-3-ol
- 4,5-Dibromo-6-(propylamino)-3-methylhex-4-en-3-ol
Comparison: (E)-4,5-Dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity compared to similar compounds with smaller alkyl groups. The bromine atoms also provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
100156-22-7 |
|---|---|
Molekularformel |
C11H21Br2NO |
Molekulargewicht |
343.10 g/mol |
IUPAC-Name |
(E)-4,5-dibromo-6-(diethylamino)-3-methylhex-4-en-3-ol |
InChI |
InChI=1S/C11H21Br2NO/c1-5-11(4,15)10(13)9(12)8-14(6-2)7-3/h15H,5-8H2,1-4H3/b10-9+ |
InChI-Schlüssel |
UTGLQFJKQZOSNW-MDZDMXLPSA-N |
Isomerische SMILES |
CCC(C)(/C(=C(/CN(CC)CC)\Br)/Br)O |
Kanonische SMILES |
CCC(C)(C(=C(CN(CC)CC)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


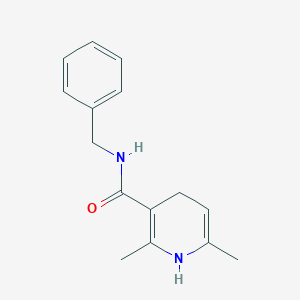
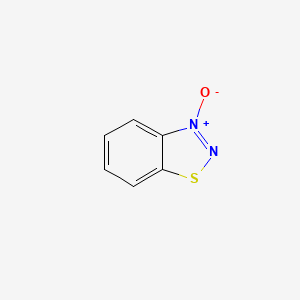
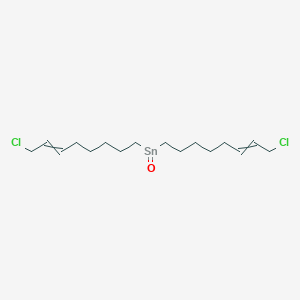
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
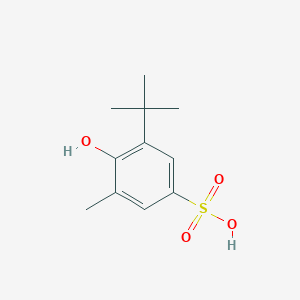
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
